2-(2,4-dichlorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide is a synthetic organic compound with a complex structure that includes phenoxy, pyrazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dichlorophenoxy)acetic acid.
Synthesis of the Pyrazole Intermediate: Separately, 1-(2-hydroxyethyl)-3-phenyl-1H-pyrazole is synthesized through the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis.
Coupling Reaction: The final step involves the coupling of the phenoxy and pyrazole intermediates. This is achieved by reacting 2-(2,4-dichlorophenoxy)acetic acid with 1-(2-hydroxyethyl)-3-phenyl-1H-pyrazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the pyrazole ring can undergo oxidation to form a ketone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 2-(2,4-dichlorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide could be explored for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The phenoxy and pyrazole moieties could facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A simpler analog used as a herbicide.
1-(2-Hydroxyethyl)-3-phenyl-1H-pyrazole: A precursor in the synthesis of the target compound.
N-Phenylacetamide: A structurally related compound with different functional groups.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide is unique due to its combination of phenoxy, pyrazole, and acetamide functionalities. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3/c20-14-6-7-17(15(21)10-14)27-12-19(26)22-18-11-16(23-24(18)8-9-25)13-4-2-1-3-5-13/h1-7,10-11,25H,8-9,12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKBTMMYXMNQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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